molecular formula C16H19N3O B6457098 [2-(quinazolin-4-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol CAS No. 2548980-66-9

[2-(quinazolin-4-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol

Cat. No.: B6457098
CAS No.: 2548980-66-9
M. Wt: 269.34 g/mol
InChI Key: JPQMCXMXAWFYDC-UHFFFAOYSA-N
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Description

[2-(quinazolin-4-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol is a complex organic compound that has garnered interest in various fields of scientific research This compound features a quinazoline moiety fused with an octahydrocyclopenta[c]pyrrole ring system, and a methanol group attached to the structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(quinazolin-4-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol typically involves multi-step organic synthesis. The process begins with the preparation of the quinazoline core, which is then fused with the octahydrocyclopenta[c]pyrrole ring system. The final step involves the introduction of the methanol group. Common reagents used in these steps include various catalysts, solvents, and protective groups to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

[2-(quinazolin-4-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol can undergo various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The quinazoline ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the quinazoline moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield [2-(quinazolin-4-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanal or [2-(quinazolin-4-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]carboxylic acid.

Scientific Research Applications

Chemistry

In chemistry, [2-(quinazolin-4-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical transformations makes it a valuable tool for probing biological systems and understanding molecular mechanisms.

Medicine

In medicinal chemistry, this compound has potential applications as a lead compound for drug development. Its unique structure and reactivity profile make it a promising candidate for the design of new therapeutic agents targeting specific biological pathways.

Industry

In industrial applications, this compound can be used as an intermediate in the synthesis of specialty chemicals and materials. Its versatility in chemical reactions allows for the production of a wide range of products with diverse applications.

Mechanism of Action

The mechanism of action of [2-(quinazolin-4-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol involves its interaction with specific molecular targets and pathways. The quinazoline moiety is known to interact with various enzymes and receptors, modulating their activity. The compound’s ability to undergo chemical transformations also allows it to form reactive intermediates that can further interact with biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [2-(quinazolin-4-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol include:

  • [2-(quinazolin-4-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]ethanol
  • [2-(quinazolin-4-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]propanoic acid
  • [2-(quinazolin-4-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]amine

Uniqueness

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of the methanol group, in particular, allows for unique interactions and transformations that are not possible with similar compounds lacking this functional group.

Properties

IUPAC Name

(2-quinazolin-4-yl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-3a-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c20-10-16-7-3-4-12(16)8-19(9-16)15-13-5-1-2-6-14(13)17-11-18-15/h1-2,5-6,11-12,20H,3-4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQMCXMXAWFYDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2(C1)CO)C3=NC=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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